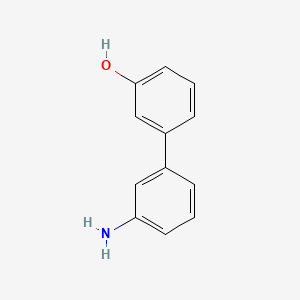
3-(3-Aminophenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
3-(3-Aminophenyl)phenol can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom in an aromatic ring with a nucleophile.
Reduction of Nitro Compounds: Another common method is the reduction of 3-nitrophenylphenol to this compound using reducing agents such as hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
3-(3-Aminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sulfuric acid, aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
3-(3-Aminophenyl)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(3-Aminophenyl)phenol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes .
相似化合物的比较
Similar Compounds
Uniqueness
3-(3-Aminophenyl)phenol is unique due to its stability and resistance to oxidation compared to its ortho and para isomers. This stability makes it particularly useful in applications where oxidative degradation is a concern .
生物活性
3-(3-Aminophenyl)phenol, also known by its CAS number 779341-19-4, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by case studies and relevant research findings.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies reveal that the compound effectively scavenges free radicals, thereby protecting cells from oxidative damage.
3. Cytotoxic Effects
In cancer research, this compound has shown promise as a cytotoxic agent against several cancer cell lines. For instance, studies have reported that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .
Case Studies
Case Study 1: Allergic Reactions in Occupational Settings
A study involving hairdressers exposed to this compound highlighted its potential as a skin sensitizer. Among 164 participants with allergic contact dermatitis, several exhibited positive reactions during patch testing with the compound . This underscores the importance of monitoring exposure levels in occupational settings.
Case Study 2: Epidemiological Links to Cancer
An epidemiological study linked exposure to phenolic compounds, including this compound, with increased incidences of certain cancers. The analysis utilized data from the National Health and Nutrition Examination Survey (NHANES), revealing associations between higher phenolic exposure and previous diagnoses of melanoma and ovarian cancer .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Reactive Oxygen Species (ROS) Modulation: By scavenging free radicals, it reduces oxidative stress within cells.
- Signal Transduction Interference: It may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Research Findings Summary
属性
IUPAC Name |
3-(3-aminophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTXLAFWQOHRMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654207 |
Source


|
| Record name | 3'-Amino[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779341-19-4 |
Source


|
| Record name | 3'-Amino[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













